molecular formula C19H13FN2O3 B2571049 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide CAS No. 1105218-94-7

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2571049
CAS No.: 1105218-94-7
M. Wt: 336.322
InChI Key: QOFHIEXRXOGLGU-UHFFFAOYSA-N
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Description

IUPAC Name: 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide
Molecular Formula: C₁₉H₁₃FN₂O₃
Structural Features:

  • An acetamide linker at position 3 of the oxazole, terminating in a 3-fluorophenyl group. The fluorine atom at the meta position enhances lipophilicity and metabolic stability compared to non-halogenated analogs .

Potential Applications: Benzofuran-oxazole hybrids are explored in medicinal chemistry for antimicrobial, antitumor, and anti-inflammatory activities due to their ability to modulate enzyme targets (e.g., kinases, cyclooxygenases) .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3/c20-13-5-3-6-14(9-13)21-19(23)11-15-10-18(25-22-15)17-8-12-4-1-2-7-16(12)24-17/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFHIEXRXOGLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.

    Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving nitriles and aldehydes or ketones.

    Coupling Reactions: The benzofuran and oxazole moieties are then coupled together using appropriate reagents and catalysts.

    Introduction of Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Variations

The table below summarizes structurally related compounds and their distinguishing features:

Compound Name Core Heterocycle Substituents Key Features Reference
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide (Target) 1,2-Oxazole Benzofuran, 3-fluorophenyl Enhanced π-stacking; fluorophenyl improves PK
N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide 1,2,4-Oxadiazole 3-Chlorophenyl, 3-fluorophenyl Oxadiazole bioisostere; higher metabolic stability
2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-Triazole Sulfanyl linker, methyl group Triazole enhances metal-binding capacity; sulfanyl group increases polarity
N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide 1,2-Oxazole 4-Fluorophenyl, cyclohexyl(methyl)amino Bulky substituent reduces solubility; para-fluorine alters electronic effects

Heterocyclic Core Variations

  • 1,2-Oxazole vs.
  • 1,2-Oxazole vs. 1,2,4-Triazole : Triazole-containing analogs (e.g., ) exhibit stronger metal coordination, useful in enzyme inhibition, but may suffer from faster metabolic clearance due to polar sulfanyl groups.

Substituent Effects

  • Benzofuran vs. Phenyl : The benzofuran moiety in the target enhances π-π stacking interactions compared to simple phenyl-substituted oxazoles (e.g., ), which may improve affinity for aromatic-rich enzyme pockets.

Pharmacological Implications

  • Antimicrobial Activity : Benzofuran-oxazole hybrids (target) show superior activity against Gram-positive bacteria compared to oxadiazole analogs, likely due to improved membrane penetration .
  • Metabolic Stability: The 3-fluorophenyl group in the target reduces CYP450-mediated oxidation compared to non-fluorinated analogs (e.g., ), as evidenced by in vitro microsomal assays .

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